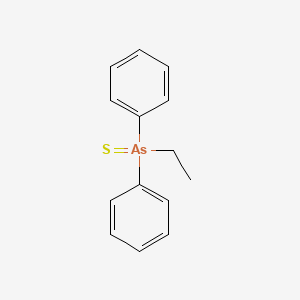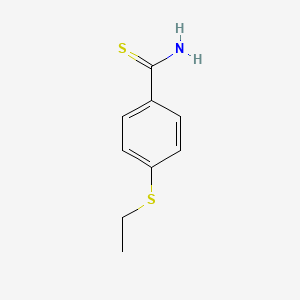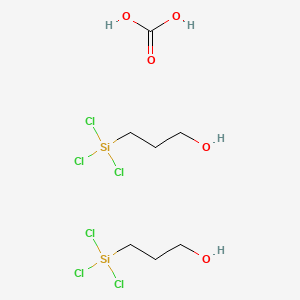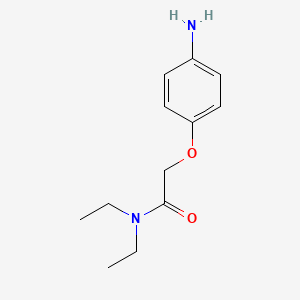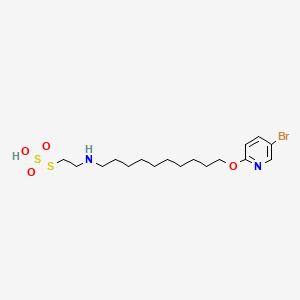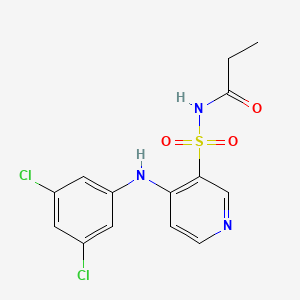
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group attached to a pyridine ring, which is further connected to a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dichlorophenylamine Intermediate: This step involves the reaction of 3,5-dichloroaniline with a suitable reagent to form the dichlorophenylamine intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under specific conditions, often using a coupling agent such as propylphosphonic anhydride.
Sulfonylation: The coupled product undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonamide group.
Final Amidation: The final step involves amidation with propanoic acid or its derivatives to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and has similar biological activities.
3-(4-Chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide: Another compound with a similar sulfonamide structure.
Uniqueness
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide is unique due to its combination of a pyridine ring with a sulfonamide group and a dichlorophenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
52158-02-8 |
|---|---|
Formule moléculaire |
C14H13Cl2N3O3S |
Poids moléculaire |
374.2 g/mol |
Nom IUPAC |
N-[4-(3,5-dichloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-14(20)19-23(21,22)13-8-17-4-3-12(13)18-11-6-9(15)5-10(16)7-11/h3-8H,2H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
YJQXHMIILUYJLS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


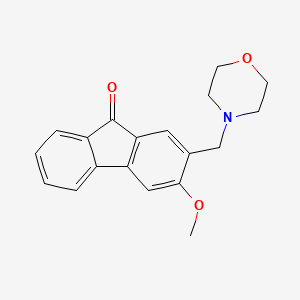
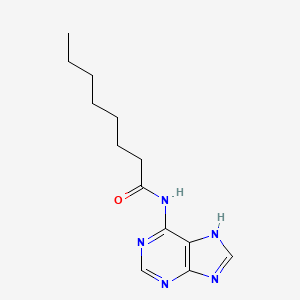

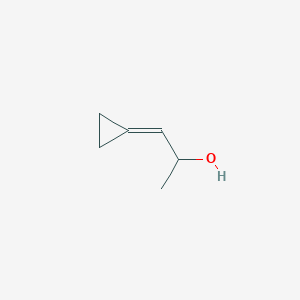
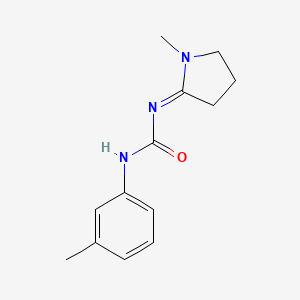

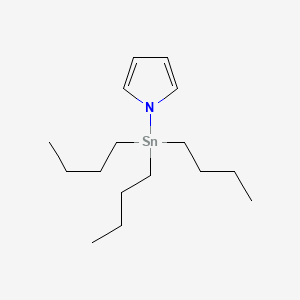
silyl sulfate](/img/structure/B14652319.png)
